molecular formula C11H14BrNO B12088146 [(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methyl](ethyl)amine

[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methyl](ethyl)amine

Cat. No.: B12088146
M. Wt: 256.14 g/mol
InChI Key: ALUYSWGOOLZTKC-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Biological Activity

The compound (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine is a derivative of benzofuran, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine has the following chemical structure:

The presence of the bromine atom and the amine group contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For example, compounds structurally similar to (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine have been evaluated for their effectiveness against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 μg/mL
Compound BEscherichia coli4 μg/mL
Compound CMycobacterium tuberculosis2 μg/mL

Studies have shown that modifications on the benzofuran ring can enhance antimicrobial efficacy. For instance, the introduction of hydroxyl groups has been linked to increased activity against M. tuberculosis strains .

Anticancer Activity

Benzofuran derivatives are also being investigated for their anticancer properties. Research highlights include:

  • Mechanism of Action : Compounds like (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Studies :
    • A study found that certain benzofuran derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50_{50} values in the low micromolar range .
    • Another investigation reported that compounds with similar structures showed promising results in inhibiting tumor growth in xenograft models .

Synthesis Methods

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine typically involves several key steps:

  • Bromination : The starting material is brominated using bromine in an organic solvent.
  • Formation of Benzofuran Ring : Cyclization reactions are employed to form the benzofuran structure.
  • Amine Substitution : The final step involves the introduction of the ethyl amine group through nucleophilic substitution.

Research Findings

Recent studies have expanded the understanding of the biological activity of benzofuran derivatives:

  • Antimycobacterial Activity : Research indicated that specific structural modifications could significantly enhance activity against M. tuberculosis, with some compounds displaying MIC values as low as 0.6 μM .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups on the benzofuran ring improve antimicrobial potency while electron-donating groups tend to diminish it .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]ethanamine

InChI

InChI=1S/C11H14BrNO/c1-2-13-7-9-6-10(12)5-8-3-4-14-11(8)9/h5-6,13H,2-4,7H2,1H3

InChI Key

ALUYSWGOOLZTKC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC2=C1OCC2)Br

Origin of Product

United States

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